molecular formula C14H12N6O3S B12176857 ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B12176857
M. Wt: 344.35 g/mol
InChI Key: IWMFSXHKSNSMJR-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a tetrazole ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity . The thiazole ring can interact with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate: shares similarities with other tetrazole and thiazole derivatives such as:

Uniqueness

Properties

Molecular Formula

C14H12N6O3S

Molecular Weight

344.35 g/mol

IUPAC Name

ethyl 2-[[2-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H12N6O3S/c1-2-23-13(22)10-7-24-14(16-10)17-12(21)9-5-3-4-6-11(9)20-8-15-18-19-20/h3-8H,2H2,1H3,(H,16,17,21)

InChI Key

IWMFSXHKSNSMJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

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